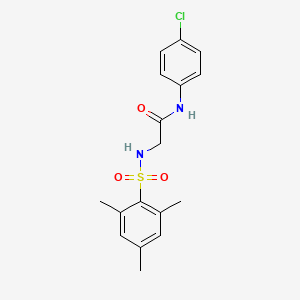![molecular formula C20H12Cl3N3O3 B3552498 N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3552498.png)
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide
説明
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide, also known as PBOX-15, is a synthetic compound that has been extensively studied in recent years due to its potential applications in various fields of scientific research. The compound is a potent inhibitor of the polo-like kinase 1 (PLK1) enzyme, which plays a crucial role in the regulation of cell division and proliferation.
作用機序
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide inhibits PLK1 by binding to its ATP-binding site, which prevents the enzyme from phosphorylating its substrates. This leads to cell cycle arrest and apoptosis, which can be exploited for cancer therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to have anti-inflammatory and neuroprotective effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may have potential applications in the treatment of various inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments is its high potency and selectivity for PLK1. The compound has been shown to be effective at inhibiting PLK1 at low concentrations, which makes it a valuable tool for studying the role of PLK1 in various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis method and high cost. The compound is also relatively unstable and requires specialized storage conditions.
将来の方向性
There are many potential future directions for the study of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide. One possible direction is the development of this compound derivatives with improved potency and selectivity for PLK1. Another direction is the investigation of the anti-inflammatory and neuroprotective effects of this compound in various disease models. The compound may also have potential applications in combination therapy with other anti-cancer drugs. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
科学的研究の応用
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide has been studied extensively for its potential applications in various fields of scientific research. The compound has been shown to be a potent inhibitor of PLK1, which is a promising target for cancer therapy. PLK1 is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and progression. Inhibition of PLK1 can lead to cell cycle arrest and apoptosis, which makes it an attractive target for cancer therapy.
特性
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O3/c21-13-7-15(23)18(8-14(13)22)28-10-19(27)25-12-3-4-17-16(6-12)26-20(29-17)11-2-1-5-24-9-11/h1-9H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVICPKNQCHZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC(=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552423.png)

![N-2-biphenylyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3552432.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3552438.png)
![N-(2,6-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3552445.png)
![N-mesityl-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3552456.png)
![N~1~-(4-bromophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552458.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3552459.png)
![{3-iodo-5-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanol](/img/structure/B3552481.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3552482.png)
![N-(2-fluorophenyl)-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3552491.png)
![2,3-dichloro-4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3552513.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B3552518.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552526.png)